molecular formula C15H19F3N2O3S B12239736 1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B12239736
M. Wt: 364.4 g/mol
InChI Key: RMMXXAQNKIEFCV-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a trifluoromethoxyphenylmethyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Cyclopropanesulfonyl Group: This step might involve the reaction of the piperazine with cyclopropanesulfonyl chloride under basic conditions.

    Attachment of the Trifluoromethoxyphenylmethyl Group: This can be done via a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable electrophile like a trifluoromethoxyphenylmethyl halide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deprotected amines.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine could have various applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the cyclopropanesulfonyl group might provide steric hindrance or electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-methylpiperazine: Lacks the trifluoromethoxyphenyl group.

    4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the cyclopropanesulfonyl group.

Uniqueness

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the combination of the cyclopropanesulfonyl and trifluoromethoxyphenyl groups, which might confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19F3N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C15H19F3N2O3S/c16-15(17,18)23-13-3-1-12(2-4-13)11-19-7-9-20(10-8-19)24(21,22)14-5-6-14/h1-4,14H,5-11H2

InChI Key

RMMXXAQNKIEFCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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